O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine
Overview
Description
“O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine” is a chemical compound with the molecular formula C15H13F3N6O2 and a molecular weight of 366.3 . It is also known by the IUPAC name N-(4-{[(2-amino-9H-purin-6-yl)oxy]methyl}benzyl)-2,2,2-trifluoroacetamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: Nc1nc(OCc2ccc(CNC(=O)C(F)(F)F)cc2)c3nc[nH]c3n1 . The InChI representation is: InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24) .Physical And Chemical Properties Analysis
“this compound” is a neat product that should be stored at 28°C .Scientific Research Applications
PET Imaging in Cancer Diagnosis : O6-Benzylguanine derivatives, such as O6-[(3-[11C]methyl)benzyl]guanine, are synthesized for use as positron emission tomography (PET) probes. These probes aim to image DNA repair proteins like O6-methylguanine-DNA methyltransferase (MGMT) in glioblastoma, providing noninvasive methods to understand tumor biology and drug resistance mechanisms (Koyama et al., 2017).
Understanding DNA Repair Mechanisms : Research has focused on various guanine derivatives, including those similar to O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine, to study their ability to inactivate DNA repair proteins such as O6-alkylguanine-DNA alkyltransferase. These studies are crucial for understanding the mechanisms of DNA repair and the development of drug resistance in cancer cells (Mcelhinney et al., 1998).
Enhancing Chemotherapy Effectiveness : Investigations into the use of O6-Benzylguanine analogs have shown potential in enhancing the effectiveness of alkylating agents in chemotherapy. These compounds act by sensitizing tumor cells to these agents, potentially improving treatment outcomes in various cancers (Rabik et al., 2006).
Development of New Cancer Therapeutics : Studies have synthesized and evaluated novel O6-Benzylguanine derivatives as potential therapeutic agents for targeting DNA repair proteins in cancer chemotherapy. These agents are designed to be more water-soluble and tumor-specific, aiming to inactivate key DNA repair enzymes and enhance the effectiveness of chemotherapy (Javanmard et al., 2007).
Exploring Resistance Mechanisms in Cancer Treatment : Research has also focused on understanding how mutations in DNA repair enzymes, such as AGT, can lead to resistance against agents like O6-Benzylguanine. This is crucial for developing strategies to overcome drug resistance in cancer therapy (Crone et al., 1994).
Mechanism of Action
Target of Action
The primary target of the PIN1 inhibitor API-1 is the Peptidyl-prolyl isomerase (PIN1) . PIN1 specifically binds and isomerizes the phosphorylated serine/threonine–proline (pSer/Thr–Pro) motif, which results in the alteration of protein structure, function, and stability . The altered structure and function of these phosphorylated proteins regulated by PIN1 are closely related to cancer development .
Mode of Action
PIN1 inhibitor API-1 directly and specifically binds to the Pin1 peptidyl-prolyl isomerase (PPIase) domain and inhibits Pin1 cis-trans isomerizing activity . This inhibition results in the maintenance of the active conformation of a protein called XPO5 .
Biochemical Pathways
The PIN1 inhibitor API-1 affects the miRNA biogenesis pathway . By retaining the active conformation of phosphorylated XPO5, API-1 restores the ability of XPO5 to transport pre-miRNAs from the nucleus to the cytoplasm . This up-regulates the anticancer miRNA biogenesis .
Result of Action
The result of the action of PIN1 inhibitor API-1 is the suppression of both in vitro and in vivo hepatocellular carcinoma development . This is achieved through the up-regulation of anticancer miRNA biogenesis .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target. It’s worth noting that the effectiveness of API-1 can vary depending on the level of PIN1 expression and/or the phosphorylation level of XPO5 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
PIN1 inhibitor API-1 interacts with the peptidyl-prolyl isomerase domain of Pin1 . It specifically binds to this domain and potently inhibits the cis-trans isomerizing activity of Pin1 . This interaction is crucial in the regulation of various biochemical reactions.
Cellular Effects
PIN1 inhibitor API-1 has been shown to suppress in vitro cell proliferation and migration of hepatocellular carcinoma (HCC) cells . The inhibition induced by API-1 is insensitive to HCC cells with low Pin1 expression and/or low exportin-5 (XPO5) phosphorylation .
Molecular Mechanism
The molecular mechanism of PIN1 inhibitor API-1 involves the recognition and isomerization of the phosphorylated serine-proline motif of phosphorylated XPO5 . API-1 maintains the active conformation of phosphorylated XPO5 and restores XPO5-driven precursor miRNA nuclear-to-cytoplasm export . This leads to the activation of anticancer miRNA biogenesis .
Temporal Effects in Laboratory Settings
It has been shown to lead to both in vitro HCC suppression and HCC suppression in xenograft mice .
Dosage Effects in Animal Models
The effects of PIN1 inhibitor API-1 at different dosages in animal models have not been extensively studied. It has been shown to suppress HCC development in xenograft mice .
Metabolic Pathways
It is known to play a role in the regulation of miRNA biogenesis .
Transport and Distribution
It is known to interact with the peptidyl-prolyl isomerase domain of Pin1 .
Subcellular Localization
It is known to interact with the peptidyl-prolyl isomerase domain of Pin1 , suggesting that it may be localized to the same subcellular compartments as Pin1.
properties
IUPAC Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWAWXGBQPBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652683 | |
Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
680622-70-2 | |
Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the PIN1 inhibitor API-1 (O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine) interact with its target, and what are the downstream effects, particularly in the context of cancer treatment?
A1: API-1 exerts its anti-cancer effects by specifically inhibiting the peptidyl-prolyl cis-trans isomerase activity of PIN1. [, ] This inhibition prevents PIN1 from interacting with and isomerizing its target proteins, many of which are involved in cell cycle regulation, proliferation, and apoptosis.
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